![molecular formula C14H13F2N3O2 B2985564 N-[3-(Difluoromethoxy)phenyl]-5,6-dimethylpyrimidine-4-carboxamide CAS No. 2415472-70-5](/img/structure/B2985564.png)
N-[3-(Difluoromethoxy)phenyl]-5,6-dimethylpyrimidine-4-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[3-(Difluoromethoxy)phenyl]-5,6-dimethylpyrimidine-4-carboxamide is a chemical compound that has been extensively studied in the scientific community due to its potential applications in the field of medicine. This compound is often referred to as "DFMO" or "Eflornithine" and has been shown to have promising effects in the treatment of various diseases.
Wirkmechanismus
The mechanism of action of N-[3-(Difluoromethoxy)phenyl]-5,6-dimethylpyrimidine-4-carboxamide involves the inhibition of ornithine decarboxylase (ODC), an enzyme that catalyzes the conversion of ornithine to putrescine in the polyamine biosynthetic pathway. Polyamines are essential for cell growth and proliferation, and the inhibition of ODC by DFMO can lead to a decrease in polyamine levels, which in turn can inhibit cell growth and proliferation.
Biochemical and Physiological Effects:
The biochemical and physiological effects of N-[3-(Difluoromethoxy)phenyl]-5,6-dimethylpyrimidine-4-carboxamide are primarily related to its inhibition of ornithine decarboxylase (ODC). By inhibiting ODC, DFMO can decrease the levels of polyamines, which are essential for cell growth and proliferation. This can lead to a decrease in tumor growth and other disease-related processes.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using N-[3-(Difluoromethoxy)phenyl]-5,6-dimethylpyrimidine-4-carboxamide in lab experiments include its high potency and specificity for the target enzyme ODC. Additionally, DFMO has been shown to have low toxicity and few side effects, making it a safe and effective compound for use in research. However, the limitations of using DFMO in lab experiments include its relatively high cost and the need for specialized equipment and expertise for its synthesis and purification.
Zukünftige Richtungen
There are many potential future directions for research on N-[3-(Difluoromethoxy)phenyl]-5,6-dimethylpyrimidine-4-carboxamide. One potential area of research is the development of new and more efficient synthesis methods for DFMO. Additionally, further research is needed to fully understand the mechanisms of action of DFMO and its potential applications in the treatment of various diseases. Finally, there is a need for clinical trials to evaluate the safety and efficacy of DFMO in humans.
Synthesemethoden
The synthesis of N-[3-(Difluoromethoxy)phenyl]-5,6-dimethylpyrimidine-4-carboxamide involves the reaction of 5,6-dimethylpyrimidine-4-carboxylic acid with difluoromethoxybenzene in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) or N,N'-diisopropylcarbodiimide (DIC). The resulting product is then purified using techniques such as column chromatography or recrystallization.
Wissenschaftliche Forschungsanwendungen
N-[3-(Difluoromethoxy)phenyl]-5,6-dimethylpyrimidine-4-carboxamide has been extensively studied for its potential applications in the treatment of various diseases such as cancer, trypanosomiasis, and parasitic infections. In cancer research, DFMO has been shown to inhibit the activity of ornithine decarboxylase (ODC), an enzyme that is overexpressed in many types of cancer. By inhibiting ODC, DFMO can prevent the growth and proliferation of cancer cells.
Eigenschaften
IUPAC Name |
N-[3-(difluoromethoxy)phenyl]-5,6-dimethylpyrimidine-4-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13F2N3O2/c1-8-9(2)17-7-18-12(8)13(20)19-10-4-3-5-11(6-10)21-14(15)16/h3-7,14H,1-2H3,(H,19,20) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VPUVNUHLTSXYCT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=CN=C1C(=O)NC2=CC(=CC=C2)OC(F)F)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13F2N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-[3-(Difluoromethoxy)phenyl]-5,6-dimethylpyrimidine-4-carboxamide |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.